(5-(p-Tolyl)pyridin-3-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of PTPM involves several steps. One common approach is through metal-catalyzed reactions. Researchers have explored transition metals like iron, nickel, and ruthenium as catalysts in the synthesis of antidepressant molecules, including PTPM. These metal-catalyzed procedures allow efficient construction of key structural motifs found in antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) .
Scientific Research Applications
Metal–Ligand Cooperation in Rhenium(I) Triscarbonyl Complexes
Rhenium(I) triscarbonyl complexes with amino- and iminopyridine ligands, including derivatives of pyridin-3-yl)methanol, have been studied for their ability to bind CO2. These compounds exhibit metal–ligand cooperation, making them significant in CO2 capture and environmental applications (Stichauer et al., 2017).
Catalytic Methylation of Pyridines
Research on Rhodium catalyzed C-3/5 methylation of pyridines, utilizing derivatives like pyridin-3-yl)methanol, has shown potential in organic synthesis. This method is notable for using methanol and formaldehyde as key reagents, relevant in drug discovery and chemical synthesis processes (Grozavu et al., 2020).
Nickel Complex Synthesis for Ethylene Oligomerization
Nickel complexes with bidentate N,O-type ligands, including pyridin-3-yl)methanol derivatives, have been synthesized and applied in ethylene oligomerization. These complexes contribute to advancements in catalysis and materials science (Kermagoret & Braunstein, 2008).
Pyridine Derivatives in Electrocatalysis
Research on pyridinium ion, related to pyridin-3-yl)methanol derivatives, has found its application as a catalyst in the electroreduction of CO2 to methanol. This highlights its potential in energy conversion and environmental remediation (Seshadri et al., 1994).
Molecular Structure Analysis in Crystallography
Studies on compounds like (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) Methanone, closely related to pyridin-3-yl)methanol, have contributed to the understanding of molecular and crystal structures, aiding in the development of new materials and pharmaceuticals (Lakshminarayana et al., 2009).
properties
IUPAC Name |
[5-(4-methylphenyl)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-2-4-12(5-3-10)13-6-11(9-15)7-14-8-13/h2-8,15H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOKVCRDSUYQQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647007 | |
Record name | [5-(4-Methylphenyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(p-Tolyl)pyridin-3-yl)methanol | |
CAS RN |
887974-10-9 | |
Record name | [5-(4-Methylphenyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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